4-Bromo-1-ethoxy-2-fluorobenzene

Description

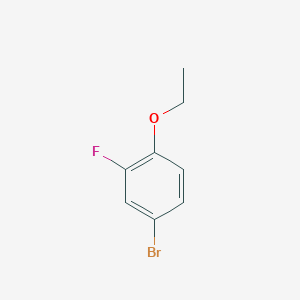

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTIHOQUIPYSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561203 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115467-08-8 | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115467-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-ethoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic pathway for 4-Bromo-1-ethoxy-2-fluorobenzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. The described two-step synthesis commences with the bromination of 2-fluorophenol, followed by a Williamson ether synthesis to introduce the ethoxy group. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its replication and adaptation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene is proposed to proceed via a two-step reaction sequence:

-

Bromination of 2-Fluorophenol: The initial step involves the electrophilic aromatic substitution of 2-fluorophenol with bromine to selectively install a bromine atom at the para position relative to the hydroxyl group, yielding 4-bromo-2-fluorophenol.

-

Williamson Ether Synthesis: The subsequent step is the O-alkylation of 4-bromo-2-fluorophenol with an ethylating agent, such as ethyl bromide, in the presence of a base to form the target product, 4-Bromo-1-ethoxy-2-fluorobenzene.

The overall transformation is depicted in the following logical workflow diagram:

Figure 1: Logical workflow for the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from a reported procedure for the selective bromination of 2-fluorophenol.

Materials:

-

2-Fluorophenol

-

Bromine

-

Dichloromethane (DCM)

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane to the cooled solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-bromo-2-fluorophenol as an oil.

Step 2: Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene

This protocol is a standard Williamson ether synthesis procedure adapted for the ethylation of 4-bromo-2-fluorophenol.

Materials:

-

4-Bromo-2-fluorophenol

-

Ethyl bromide

-

Anhydrous potassium carbonate

-

Acetone

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension and add ethyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-1-ethoxy-2-fluorobenzene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Reaction Conditions for the Synthesis of 4-Bromo-2-fluorophenol

| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (eq) | Volume/Mass | Reaction Time (h) | Temperature (°C) |

| 2-Fluorophenol | 112.11 | 1.0 | As required | - | - |

| Bromine | 159.81 | 1.0 | As required | 1-2 (addition) | 0-5 |

| Dichloromethane | - | - | Solvent | - | - |

| Product | |||||

| 4-Bromo-2-fluorophenol | 191.00 | - | - | - | - |

| Yield | ~90% |

Table 2: Reagents and Reaction Conditions for the Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene

| Reagent/Parameter | Molar Mass ( g/mol ) | Moles (eq) | Volume/Mass | Reaction Time (h) | Temperature (°C) |

| 4-Bromo-2-fluorophenol | 191.00 | 1.0 | As required | - | - |

| Ethyl bromide | 108.97 | 1.2 | As required | 4-6 | Reflux (~56) |

| Potassium carbonate | 138.21 | 1.5 | As required | - | - |

| Acetone | - | - | Solvent | - | - |

| Product | |||||

| 4-Bromo-1-ethoxy-2-fluorobenzene | 219.05 | - | - | - | - |

| Yield | Estimated 80-90% |

Conclusion

This technical guide outlines a robust and efficient two-step synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene. The provided detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the synthesis of this and structurally related compounds for further investigation. The methodologies are based on well-established and reliable chemical transformations, ensuring a high probability of successful replication.

Physicochemical properties of 4-Bromo-1-ethoxy-2-fluorobenzene

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethoxy-2-fluorobenzene

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-ethoxy-2-fluorobenzene, a halogenated aromatic ether. The information is curated for professionals in research and development who require precise data and standardized methodologies for compound characterization.

Core Physicochemical Data

The structural and physical properties of 4-Bromo-1-ethoxy-2-fluorobenzene are essential for its handling, application in synthesis, and prediction of its behavior in various chemical environments. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-1-ethoxy-2-fluorobenzene | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Exact Mass | 217.97426 u | [1] |

| Boiling Point | 233.4 ± 20.0 °C (Predicted) | [1] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 114.0 ± 6.0 °C | [1] |

| Refractive Index | 1.514 | [1] |

| XLogP3 | 3.1 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Heavy Atom Count | 11 | [1] |

Experimental Protocols

The following sections detail standardized laboratory methodologies for determining the key physicochemical properties of liquid organic compounds like 4-Bromo-1-ethoxy-2-fluorobenzene.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical physical constant for characterizing and assessing the purity of a liquid.[2] The capillary method is a common micro-technique for its determination.

Apparatus:

-

Thiele tube or melting point apparatus with an aluminum block.[3]

-

Thermometer (calibrated).

-

Small test tube (fusion tube).[3]

-

Capillary tube, sealed at one end.[4]

-

Heat source (e.g., Bunsen burner or heating mantle).

Procedure:

-

Place a few milliliters of the liquid sample (4-Bromo-1-ethoxy-2-fluorobenzene) into the fusion tube.[2]

-

Invert a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.[3]

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into a Thiele tube containing a high-boiling point liquid (like mineral oil) or into the well of an aluminum block apparatus.[3][5]

-

Heat the apparatus slowly and uniformly, at a rate of approximately 2°C per minute as the expected boiling point is approached.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the liquid's vapor pressure increases.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] Note this temperature.

-

To confirm, remove the heat source and note the temperature at which the liquid just begins to enter the capillary tube; this should be consistent with the boiling point reading.[6]

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[7]

Apparatus:

-

Digital balance (accurate to at least 0.01 g).

-

Graduated cylinder or pycnometer (for higher accuracy).[7][8]

Procedure:

-

Place a clean, dry measuring cylinder on the digital balance and tare it (zero the mass).[9]

-

Carefully add a specific volume of 4-Bromo-1-ethoxy-2-fluorobenzene to the measuring cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

-

Place the filled cylinder back on the balance and record the mass of the liquid.[7]

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7]

-

For improved accuracy, repeat the measurement several times and calculate the average.[10] The use of a pycnometer, a glass flask with a precise volume, follows a similar principle but yields more accurate results.[8]

Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule, based on the principle of "like dissolves like".[11][12]

Apparatus:

-

Several small test tubes.

-

Spatula or dropper.

-

Vortex mixer (optional).

Procedure:

-

Water Solubility: Add approximately 25 mg or 0.05 mL of the compound to a test tube. Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.[13] If the compound dissolves completely, it is classified as water-soluble.

-

Aqueous Base Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH solution using the same procedure. Solubility in NaOH suggests the presence of an acidic functional group.[14][15]

-

Aqueous Acid Solubility: If the compound is insoluble in water and NaOH, test its solubility in 5% HCl. Solubility in dilute acid is a strong indication of a basic functional group, most commonly an amine.[14][15]

-

Interpretation: For 4-Bromo-1-ethoxy-2-fluorobenzene, insolubility in water, aqueous acid, and aqueous base would be expected, classifying it as a neutral, nonpolar organic compound. Its predicted XLogP3 value of 3.1 further suggests poor water solubility.[1]

Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of an unknown liquid organic compound such as 4-Bromo-1-ethoxy-2-fluorobenzene.

Caption: Logical workflow for the characterization of an organic liquid.

References

- 1. echemi.com [echemi.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. mt.com [mt.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ws [chem.ws]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

4-Bromo-1-ethoxy-2-fluorobenzene molecular structure and weight

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-fluorobenzene

This document provides a comprehensive overview of the molecular structure, and physico-chemical properties of 4-Bromo-1-ethoxy-2-fluorobenzene, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

4-Bromo-1-ethoxy-2-fluorobenzene is a halogenated aromatic ether. Its structure consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), and a fluorine atom. The molecular formula for this compound is C8H8BrFO.[1][2]

Quantitative Physicochemical Data

The key physicochemical properties of 4-Bromo-1-ethoxy-2-fluorobenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C8H8BrFO | [1][2] |

| Molecular Weight | 219.06 g/mol | [1][2] |

| CAS Number | 115467-08-8 | [1][3] |

| Appearance | Powder or liquid | [1] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Boiling Point | 233.4 ± 20.0 °C (Predicted) | [1][2] |

| Flash Point | 114.0 ± 6.0 °C | [1] |

| Refractive Index | 1.514 | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of 4-Bromo-1-ethoxy-2-fluorobenzene is depicted in the diagram below. This visualization clarifies the substitution pattern on the benzene ring, showing the relative positions of the bromo, ethoxy, and fluoro groups.

Caption: 2D structure of 4-Bromo-1-ethoxy-2-fluorobenzene.

Experimental Protocols and Applications

Detailed, step-by-step experimental protocols for the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene are not extensively documented in publicly available literature. However, it is generally synthesized through standard organic chemistry reactions. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility lies in the potential for further chemical modifications at the bromine and fluorine positions, as well as modifications of the ethoxy group.

Given its nature as a synthetic intermediate, 4-Bromo-1-ethoxy-2-fluorobenzene is not typically involved in biological signaling pathways itself. Instead, it is a building block used to construct larger, biologically active molecules. The logical workflow for its use in research and development is outlined below.

Caption: General workflow for the application of 4-Bromo-1-ethoxy-2-fluorobenzene.

References

Technical Guide: 4-Bromo-1-ethoxy-2-fluorobenzene (CAS 115467-08-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

4-Bromo-1-ethoxy-2-fluorobenzene is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 115467-08-8 |

| Chemical Name | 4-Bromo-1-ethoxy-2-fluorobenzene |

| Synonyms | Benzene, 4-bromo-1-ethoxy-2-fluoro-; 4-Bromo-2-fluoroethoxybenzene; 1-Bromo-3-fluoro-4-ethoxybenzene; 4-bromo-2-fluorophenetole[][3] |

| Molecular Formula | C₈H₈BrFO[4] |

| InChI Key | ZMTIHOQUIPYSQK-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 219.06 g/mol | [4] |

| Exact Mass | 219.05 Da | [4] |

| Appearance | Powder or liquid | [3] |

| Boiling Point (Predicted) | 233.4 ± 20.0 °C | [3] |

| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 114.0 ± 6.0 °C | [3] |

| Refractive Index (Predicted) | 1.514 | [3] |

| XLogP3 | 3.69 | [3] |

| PSA | 9.2 Ų | [3] |

Synthesis and Purification

Proposed Synthesis: Ethylation of 4-Bromo-2-fluorophenol

This synthesis involves the Williamson ether synthesis, where the phenoxide of 4-Bromo-2-fluorophenol acts as a nucleophile to attack an ethylating agent.

Experimental Protocol:

Materials:

-

4-Bromo-2-fluorophenol

-

Iodoethane (or other suitable ethylating agent)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

-

Acetone or Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-fluorophenol (1 equivalent) in acetone or DMF.

-

Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. If using sodium hydride, extreme caution must be exercised due to its reactivity with moisture.

-

Ethylating Agent Addition: Add iodoethane (1.2 equivalents) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-Bromo-1-ethoxy-2-fluorobenzene can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific spectral data for 4-Bromo-1-ethoxy-2-fluorobenzene is not available in the searched results, a general protocol for obtaining NMR spectra is provided.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum to determine the number and environment of the hydrogen atoms. The spectrum is expected to show signals for the aromatic protons and the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms.

-

¹⁹F NMR: Acquire the fluorine-19 NMR spectrum to confirm the presence and environment of the fluorine atom.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the compound. A general reversed-phase HPLC method is described below.[5]

Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Biological Activity and Mechanism of Action

There is no specific information available in the searched literature regarding the biological activity, mechanism of action, or associated signaling pathways for 4-Bromo-1-ethoxy-2-fluorobenzene.

However, a study on a structurally related fluorinated liquid crystal monomer, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB), demonstrated hepatotoxicity in adult zebrafish.[6] The study revealed that EDPrB exposure led to metabolic disorders and activated stress response pathways, including the PERK-eIF2α and p53-Bax/Bcl2 signaling pathways, ultimately inducing apoptosis.[6] While this provides some insight into the potential biological effects of similar fluorinated ethoxybenzene derivatives, it is crucial to note that these findings are not directly applicable to 4-Bromo-1-ethoxy-2-fluorobenzene and dedicated biological studies are required.

Experimental Workflow Visualization

Caption: Synthetic and analytical workflow for 4-Bromo-1-ethoxy-2-fluorobenzene.

Safety and Handling

-

Hazard Identification: The toxicological properties of this compound have not been fully investigated. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the eyes, skin, and respiratory tract.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and is based on a review of available literature. It is not a substitute for professional scientific guidance. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, following all appropriate safety protocols.

References

- 1. ruifuchem.com [ruifuchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. Separation of 1-(2-Bromoethoxy)-2-ethoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-1-ethoxy-2-fluorobenzene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical work.

Chemical Structure and Properties

-

IUPAC Name: 4-Bromo-1-ethoxy-2-fluorobenzene

-

Molecular Formula: C₈H₈BrFO[1]

-

Molecular Weight: 219.05 g/mol [1]

-

CAS Number: 115467-08-8[1]

| Property | Predicted Value |

| Density | 1.457 ± 0.06 g/cm³ |

| Boiling Point | 233.4 ± 20.0 °C |

| Flash Point | 114.0 ± 6.0 °C |

| Refractive Index | 1.514 |

Table 1: Predicted Physicochemical Properties of 4-Bromo-1-ethoxy-2-fluorobenzene. [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-1-ethoxy-2-fluorobenzene. These predictions are derived from the analysis of substituent effects on benzene rings and comparison with data for structurally related molecules.

¹H NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 2H | Ar-H |

| ~6.9 - 7.1 | m | 1H | Ar-H |

| 4.0 - 4.2 | q | 2H | -OCH₂CH₃ |

| 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹H NMR Data for 4-Bromo-1-ethoxy-2-fluorobenzene.

¹³C NMR Spectroscopy (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 (d) | C-F |

| ~150 - 155 | C-O |

| ~125 - 135 | Ar-C |

| ~115 - 125 (d) | Ar-C |

| ~110 - 120 | C-Br |

| ~110 - 115 (d) | Ar-C |

| ~64 - 66 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Data for 4-Bromo-1-ethoxy-2-fluorobenzene. Note: 'd' denotes a doublet due to C-F coupling.

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H (aromatic) stretch |

| ~2980 - 2850 | Medium | C-H (aliphatic) stretch |

| ~1600 - 1580 | Strong | C=C (aromatic) stretch |

| ~1500 - 1400 | Strong | C=C (aromatic) stretch |

| ~1250 - 1200 | Strong | C-O-C (asymmetric) stretch |

| ~1100 - 1000 | Strong | C-F stretch |

| ~1050 - 1000 | Medium | C-O-C (symmetric) stretch |

| ~800 - 600 | Strong | C-Br stretch |

Table 4: Predicted FT-IR Data for 4-Bromo-1-ethoxy-2-fluorobenzene.

Mass Spectrometry (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 190/192 | Medium | [M - C₂H₄]⁺ |

| 172/174 | Medium | [M - C₂H₅O]⁺ |

| 111 | Low | [C₆H₃F]⁺ |

| 92 | Low | [C₆H₄]⁺ |

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for 4-Bromo-1-ethoxy-2-fluorobenzene.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like 4-Bromo-1-ethoxy-2-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[2]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[2]

-

Ensure the sample height in the tube is adequate for the spectrometer being used.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[3]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (in the ppm range) in a volatile solvent compatible with the GC column.

-

-

Instrument Setup and Data Acquisition:

-

Select the appropriate ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).[5] For a relatively small and neutral molecule like 4-Bromo-1-ethoxy-2-fluorobenzene, EI is a common choice.

-

Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

-

The molecules are ionized, and the resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[5][6]

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in characteristic M and M+2 peaks.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound.

Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics of 4-Bromo-1-ethoxy-2-fluorobenzene and the methodologies to obtain them. Researchers are encouraged to use these predicted values and protocols as a starting point for their own experimental investigations.

References

- 1. echemi.com [echemi.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is synthesized from available safety data for 4-Bromo-1-ethoxy-2-fluorobenzene and structurally related compounds. A comprehensive risk assessment should be conducted before handling this chemical.

Chemical Identification and Properties

4-Bromo-1-ethoxy-2-fluorobenzene is a halogenated aromatic ether used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Due to limited publicly available data for this specific compound, properties of structurally similar chemicals are provided for comparison. All data for 4-Bromo-1-ethoxy-2-fluorobenzene, unless otherwise specified, are predicted values.

Table 1: Physicochemical Properties

| Property | 4-Bromo-1-ethoxy-2-fluorobenzene | 4-Bromofluorobenzene (Analog) | 4-Bromo-1-fluoro-2-methoxybenzene (Analog) | 4-Bromo-1-chloro-2-fluorobenzene (Analog) |

| CAS Number | 115467-08-8[1] | 460-00-4[3] | 103291-07-2[4] | 60811-18-9[5] |

| Molecular Formula | C₈H₈BrFO[1] | C₆H₄BrF[3] | C₇H₆BrFO[4] | C₆H₃BrClF[5] |

| Molecular Weight | 219.06 g/mol [1] | Not Specified | 205.02 g/mol [4] | 209.44 g/mol [5] |

| Appearance | Powder or liquid[1] | Not Specified | Not Specified | Not Specified |

| Boiling Point | 233.4 ± 20.0 °C (Predicted)[1] | 64.7 °C[3] | Not Specified | Not Specified |

| Density | 1.457 ± 0.06 g/cm³ (Predicted)[1] | 0.80251 g/cm³[3] | Not Specified | Not Specified |

| Flash Point | 114.0 ± 6.0 °C (Predicted)[1] | 9 °C[3] | Not Specified | Not Specified |

| Refractive Index | 1.514 (Predicted)[1] | Not Specified | Not Specified | Not Specified |

Hazard Identification and Classification

Table 2: GHS Hazard Classification of Analogous Compounds

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| 4-Bromo-1-ethyl-2-fluorobenzene | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[6] | |

| 4-Bromo-1-fluoro-2-methoxybenzene | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4] | |

| 4-Bromo-1-chloro-2-fluorobenzene | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] | |

| 1-Bromo-4-chloro-2-fluorobenzene | Warning | H315: Causes skin irritation |

Based on these analogs, it is prudent to assume that 4-Bromo-1-ethoxy-2-fluorobenzene may cause skin, eye, and respiratory irritation and could be harmful if swallowed, inhaled, or in contact with skin.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with 4-Bromo-1-ethoxy-2-fluorobenzene. The following procedures are based on best practices for handling halogenated aromatic ethers.[7][8]

Engineering Controls

-

Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

-

Hand Protection: Chemical-resistant gloves such as nitrile or polyvinyl alcohol (PVA) are recommended. Disposable gloves should be inspected for defects before use and replaced immediately upon contamination. For prolonged contact or immersion, heavier-duty gloves are necessary.[7][8]

-

Respiratory Protection: If there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[9]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use non-sparking tools and explosion-proof equipment, especially when handling flammable analogs.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill and Leak Response

In the event of a spill, follow these procedures while wearing appropriate personal protective equipment.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent the spill from spreading and entering drains.

-

Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spill.[3]

-

Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate recommended workflows for the safe handling and emergency response for 4-Bromo-1-ethoxy-2-fluorobenzene.

Caption: A diagram illustrating the safe handling workflow for 4-Bromo-1-ethoxy-2-fluorobenzene.

Caption: A diagram illustrating the emergency response workflow for a chemical spill.

Toxicological Information

There is limited specific toxicological data available for 4-Bromo-1-ethoxy-2-fluorobenzene. The health hazards have not been fully investigated. However, based on the GHS classifications of structurally similar compounds, it is anticipated that this chemical may be harmful if swallowed, inhaled, or in contact with the skin, and may cause irritation to the skin, eyes, and respiratory system.[4][5][6] Chronic exposure effects are unknown. All handling should be performed with the assumption that the compound is toxic.

Experimental Protocols

Specific experimental protocols for toxicity or hazard evaluation of 4-Bromo-1-ethoxy-2-fluorobenzene are not available in the public domain. Researchers planning to use this compound should develop a detailed experimental plan that incorporates the safety and handling precautions outlined in this guide. This plan should be reviewed and approved by the relevant institutional safety committee. General procedures for handling halogenated aromatic compounds should be followed.[9]

General Laboratory Handling Protocol:

-

Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the specific manipulations involved.

-

Preparation: Assemble all necessary equipment and reagents within a chemical fume hood. Ensure that waste containers are properly labeled and accessible.

-

Personal Protective Equipment: Don all required PPE as outlined in section 3.2.

-

Aliquotting: Carefully weigh or measure the required amount of 4-Bromo-1-ethoxy-2-fluorobenzene. If it is a solid, avoid creating dust. If it is a liquid, avoid generating aerosols.

-

Reaction: Add the compound to the reaction vessel slowly and in a controlled manner. Monitor the reaction for any signs of an uncontrolled exothermic event.

-

Work-up: Quench the reaction and perform extractions and purifications within the fume hood.

-

Decontamination and Waste Disposal: Decontaminate all glassware and equipment that came into contact with the chemical. Dispose of all chemical waste, including contaminated consumables, in designated hazardous waste containers according to institutional guidelines.

-

Post-Experiment: Clean the work area thoroughly. Doff PPE in the correct order to avoid cross-contamination and wash hands.

References

- 1. echemi.com [echemi.com]

- 2. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 3. agilent.com [agilent.com]

- 4. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 9. fishersci.com [fishersci.com]

4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide for Researchers

An In-depth Overview of a Key Synthetic Building Block in Medicinal Chemistry

Abstract

4-Bromo-1-ethoxy-2-fluorobenzene is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a fluorine atom, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a plausible synthesis protocol, and the potential applications of 4-Bromo-1-ethoxy-2-fluorobenzene in drug discovery and development.

Commercial Availability

4-Bromo-1-ethoxy-2-fluorobenzene is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale synthetic endeavors. Leading suppliers include Echemi (on behalf of HANGZHOU LEAP CHEM CO., LTD.), Oakwood Chemical, and BLDpharm.[1] The typical purity offered is ≥95-99%.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-1-ethoxy-2-fluorobenzene is presented in Table 1. It is important to note that some of the available data is predicted rather than experimentally determined.

Table 1: Physicochemical Properties of 4-Bromo-1-ethoxy-2-fluorobenzene

| Property | Value | Source |

| CAS Number | 115467-08-8 | [1][2] |

| Molecular Formula | C₈H₈BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| Boiling Point | 233.4 ± 20.0 °C (Predicted) | [1][2] |

| Density | 1.457 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 114.0 ± 6.0 °C (Predicted) | [1][2] |

| Refractive Index | 1.514 (Predicted) | [1][2] |

| XLogP3 | 3.69 | [1] |

Synthesis

A highly plausible and commonly employed method for the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Proposed Synthetic Pathway

The synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene can be achieved by reacting 4-bromo-2-fluorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.

Caption: Proposed synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol based on general procedures for the Williamson ether synthesis.

Materials:

-

4-bromo-2-fluorophenol (1.0 eq)

-

Ethyl iodide (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the phenol.

-

Add anhydrous potassium carbonate to the solution.

-

Stir the suspension vigorously for 15-20 minutes at room temperature.

-

Slowly add ethyl iodide to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1-ethoxy-2-fluorobenzene.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 4-Bromo-1-ethoxy-2-fluorobenzene

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling. An upfield quartet (2H, -OCH₂CH₃) and a triplet (3H, -OCH₂CH₃). |

| ¹³C NMR | Signals for eight distinct carbon atoms. The carbon attached to the fluorine will show a large C-F coupling constant. |

| IR | Aromatic C-H stretching (~3100-3000 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-Br and C-F stretching in the fingerprint region. |

| MS (EI) | A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of bromine. Fragmentation patterns corresponding to the loss of the ethyl group and other fragments. |

Applications in Drug Discovery and Development

Halogenated aromatic compounds, such as 4-Bromo-1-ethoxy-2-fluorobenzene, are crucial building blocks in medicinal chemistry. The presence of fluorine and bromine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

-

Fluorine: The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[3]

-

Bromine: The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents. This is a key strategy in the exploration of structure-activity relationships (SAR) during lead optimization.

While specific examples of the use of 4-Bromo-1-ethoxy-2-fluorobenzene in the synthesis of marketed drugs were not identified in the search, its structural motifs are present in various pharmaceutical intermediates. For instance, similar bromo- and ethoxy-substituted phenyl compounds are used in the synthesis of drugs like Dapagliflozin.[4]

The logical workflow for utilizing 4-Bromo-1-ethoxy-2-fluorobenzene in a drug discovery program would typically involve its use as a scaffold for the synthesis of a library of compounds.

Caption: Workflow for drug discovery using 4-Bromo-1-ethoxy-2-fluorobenzene.

Conclusion

4-Bromo-1-ethoxy-2-fluorobenzene is a commercially available and synthetically versatile building block with significant potential in the field of drug discovery and materials science. Its straightforward synthesis via Williamson etherification and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of novel and complex molecules. Further research into its applications is warranted to fully explore its potential in the development of new therapeutic agents and advanced materials.

References

The Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a primary synthetic route to 4-Bromo-1-ethoxy-2-fluorobenzene, a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathway for enhanced clarity.

Introduction

4-Bromo-1-ethoxy-2-fluorobenzene is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry and material science. The presence of bromine, fluorine, and an ethoxy group on the benzene ring offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This guide focuses on a reliable and accessible two-step synthetic pathway commencing from commercially available 2-fluorophenol.

Synthetic Pathway Overview

The synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene is most effectively achieved through a two-step process:

-

Bromination of 2-Fluorophenol: The initial step involves the regioselective bromination of 2-fluorophenol to produce the key intermediate, 4-Bromo-2-fluorophenol.

-

Williamson Ether Synthesis: The subsequent etherification of 4-Bromo-2-fluorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, yields the final product, 4-Bromo-1-ethoxy-2-fluorobenzene.

This pathway is illustrated in the following diagram:

Caption: Two-step synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorophenol

This procedure outlines the bromination of 2-fluorophenol.

Reaction Scheme:

Caption: Bromination of 2-fluorophenol.

Materials:

-

2-Fluorophenol

-

Bromine

-

Dichloromethane (DCM)

-

Sodium bisulfite solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-Bromo-2-fluorophenol, which can be purified by distillation or column chromatography.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Fluorophenol | 112.10 | 1.0 | 1.0 |

| Bromine | 159.81 | 1.0 | 1.0 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |

| 4-Bromo-2-fluorophenol | 190.99 | 1.70 | ~90% |

Step 2: Synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene (Williamson Ether Synthesis)

This procedure details the etherification of 4-Bromo-2-fluorophenol.

Reaction Scheme:

Caption: Williamson ether synthesis of the target compound.

Materials:

-

4-Bromo-2-fluorophenol

-

Ethyl iodide (or Ethyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-Bromo-2-fluorophenol (1.0 eq) in acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl iodide (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude 4-Bromo-1-ethoxy-2-fluorobenzene.

-

The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| 4-Bromo-2-fluorophenol | 190.99 | 1.0 | 1.0 |

| Ethyl Iodide | 155.97 | 1.2 | 1.2 |

| Potassium Carbonate | 138.21 | 1.5 | 1.5 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |

| 4-Bromo-1-ethoxy-2-fluorobenzene | 219.05 | 2.19 | >85% |

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the purified final product.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 4-Bromo-1-ethoxy-2-fluorobenzene. The described two-step pathway, involving bromination followed by Williamson ether synthesis, is a robust and efficient method that can be readily implemented in a standard laboratory setting. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.

An In-depth Technical Guide to the Solubility of 4-Bromo-1-ethoxy-2-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Bromo-1-ethoxy-2-fluorobenzene, a halogenated aromatic ether of interest in organic synthesis and drug discovery. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a robust framework for understanding and determining its solubility. It includes a detailed experimental protocol for solubility measurement, a qualitative assessment of expected solubility based on physicochemical principles, and a reference table of common organic solvents. This guide is designed to be a practical resource for laboratory professionals, enabling them to generate the precise solubility data required for their research and development activities.

Introduction

4-Bromo-1-ethoxy-2-fluorobenzene (CAS No. 136239-66-2) is a substituted aromatic compound with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification processes such as crystallization, and formulation development. The solubility of a compound dictates its behavior in a given solvent, influencing reaction rates, yields, and the ease of product isolation.

Given the lack of specific quantitative solubility data in the literature, this guide provides the necessary theoretical background and practical methodologies for researchers to determine these values experimentally.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of 4-Bromo-1-ethoxy-2-fluorobenzene, featuring a benzene ring, a bromine atom, a fluorine atom, and an ethoxy group, suggests a molecule of moderate polarity with a significant nonpolar character.

-

Polar Characteristics: The ether linkage (-O-) and the fluorine atom introduce some polarity to the molecule.

-

Nonpolar Characteristics: The benzene ring and the bromine atom contribute to its nonpolar, lipophilic nature.

Based on these features, a qualitative prediction of its solubility in common organic solvents can be made:

-

High Expected Solubility: In moderately polar and nonpolar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and halogenated hydrocarbons (e.g., dichloromethane, chloroform). The structural similarities, particularly with ether solvents, suggest favorable interactions.

-

Moderate Expected Solubility: In aromatic hydrocarbons (e.g., toluene, xylenes) and some polar aprotic solvents with larger alkyl chains.

-

Low Expected Solubility: In highly polar protic solvents like water and, to a lesser extent, in short-chain alcohols (e.g., methanol, ethanol) where hydrogen bonding is the dominant intermolecular force. While the ether oxygen can act as a hydrogen bond acceptor, the large nonpolar surface area of the molecule would limit its solubility in highly polar, protic media.

A related compound, 4-Bromo-2-Fluoro-1-Methoxybenzene, is reported to be soluble in common organic solvents like ethanol and dichloromethane. Another similar molecule, 1-Bromo-4-fluorobenzene, is soluble in ethanol, acetone, and dichloromethane[1]. This suggests that 4-Bromo-1-ethoxy-2-fluorobenzene will likely exhibit solubility in a similar range of solvents.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for 4-Bromo-1-ethoxy-2-fluorobenzene in various organic solvents is not available in published scientific literature or chemical databases. The following table provides a list of common organic solvents that would be suitable candidates for an experimental solubility determination study, along with their relevant physical properties.

Table 1: Properties of Common Organic Solvents for Solubility Studies

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity (Dielectric Constant) |

| Alcohols | ||||

| Methanol | CH₃OH | 64.7 | 0.792 | 32.7 |

| Ethanol | C₂H₅OH | 78.4 | 0.789 | 24.5 |

| Isopropanol | C₃H₇OH | 82.6 | 0.786 | 19.9 |

| Ketones | ||||

| Acetone | C₃H₆O | 56.0 | 0.791 | 20.7 |

| Methyl Ethyl Ketone | C₄H₈O | 79.6 | 0.805 | 18.5 |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 4.3 |

| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 0.886 | 7.5 |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 |

| Aromatic Hydrocarbons | ||||

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 |

| Halogenated Solvents | ||||

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.1 |

| Chloroform | CHCl₃ | 61.2 | 1.489 | 4.8 |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves equilibrating an excess of the solid with the solvent at a constant temperature until saturation is achieved.

4.1. Materials and Equipment

-

4-Bromo-1-ethoxy-2-fluorobenzene (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

4.2. Procedure

-

Preparation: Add an excess amount of solid 4-Bromo-1-ethoxy-2-fluorobenzene to several vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been reached.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-Bromo-1-ethoxy-2-fluorobenzene in the diluted samples using a pre-validated HPLC or GC method. A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution, accounting for the dilution factor. Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4-Bromo-1-ethoxy-2-fluorobenzene.

Caption: Experimental workflow for solubility determination using the isothermal shake-flask method.

Conclusion

While quantitative solubility data for 4-Bromo-1-ethoxy-2-fluorobenzene is not currently available in the public domain, this guide provides the essential tools for researchers to obtain this critical information. By understanding the physicochemical properties of the compound and applying the detailed experimental protocol provided, scientists can generate reliable and accurate solubility data. This will facilitate the use of 4-Bromo-1-ethoxy-2-fluorobenzene in a variety of applications within chemical synthesis and drug development, ensuring more predictable and successful outcomes in their work.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-1-ethoxy-2-fluorobenzene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethoxy-2-fluorobenzene is a valuable halogenated aromatic building block in organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures that are often key scaffolds in pharmaceuticals and advanced materials. The presence of the ethoxy and fluoro substituents on the phenyl ring influences the electronic properties and reactivity of the molecule, making it an interesting substrate for cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acids.[2]

The bromine atom in 4-Bromo-1-ethoxy-2-fluorobenzene serves as a reactive handle for the Suzuki coupling, enabling the introduction of various aryl and heteroaryl moieties. The electron-donating ethoxy group and the electron-withdrawing fluorine atom modulate the reactivity of the C-Br bond, which can be a critical consideration in optimizing reaction conditions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of 4-Bromo-1-ethoxy-2-fluorobenzene in Suzuki coupling reactions, aiming to guide researchers in the efficient synthesis of novel chemical entities.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-1-ethoxy-2-fluorobenzene, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex. The base is crucial for the activation of the boronic acid.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Applications in Synthesis

The biaryl structures synthesized from 4-Bromo-1-ethoxy-2-fluorobenzene via Suzuki coupling are of significant interest in several fields:

-

Pharmaceutical Drug Development: The resulting 2-fluoro-4-ethoxy-biphenyl scaffolds are present in a variety of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can improve solubility and other pharmacokinetic properties.

-

Liquid Crystal Synthesis: Biphenyl derivatives are fundamental components of liquid crystals used in display technologies.[4][5] The specific substitution pattern of the biaryl product can influence the mesomorphic properties, such as the nematic range and dielectric anisotropy.[6][7]

-

Organic Electronics: Substituted biphenyls can be utilized as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic materials.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of 4-Bromo-1-ethoxy-2-fluorobenzene with different arylboronic acids. These protocols are based on established methodologies for similar substrates and should be optimized for specific applications.

Protocol 1: General Procedure for the Synthesis of 4'-Substituted-2-fluoro-4-ethoxy-1,1'-biphenyls

This protocol describes a general method for the coupling of 4-Bromo-1-ethoxy-2-fluorobenzene with a generic arylboronic acid.

Materials:

-

4-Bromo-1-ethoxy-2-fluorobenzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-1-ethoxy-2-fluorobenzene (e.g., 1.0 mmol, 221 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add the palladium catalyst, [Pd(dppf)Cl₂] (e.g., 0.03 mmol, 22 mg), to the flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Synthesis of 4'-Ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

This protocol details the synthesis of a specific biphenyl derivative with a formyl group, a useful intermediate for further functionalization.

Materials:

-

4-Bromo-1-ethoxy-2-fluorobenzene (1.0 equiv)

-

(4-Formylphenyl)boronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene (degassed)

-

Ethanol (degassed)

-

Water (degassed)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-Bromo-1-ethoxy-2-fluorobenzene (1.0 mmol, 221 mg), (4-formylphenyl)boronic acid (1.2 mmol, 180 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

-

Purge the flask with an inert gas.

-

Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

-

Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After cooling, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, and evaporate the solvent.

-

Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4'-ethoxy-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of aryl bromides with structural similarities to 4-Bromo-1-ethoxy-2-fluorobenzene. These data are intended to serve as a guideline for reaction optimization.

Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 95 |

| 2 | 1-Bromo-4-fluorobenzene | G-COOH-Pd (cat.) | K₂CO₃ (2) | DMF/H₂O | 110 | 24 | >95 |

| 3 | 4-Bromoacetophenone | Pd-N₂O₂ (0.25) | Na₂CO₃ (2) | DMA | 140 | 24 | 98 (conversion)[8] |

| 4 | 4-Bromobenzonitrile | Pd-bpydc-Ce (cat.) | K₂CO₃ (2) | DMF/H₂O | 100 | 24 | 92 |

Table 2: Influence of Different Bases on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid [8]

| Entry | Base | Conversion (%) |

| 1 | NaHCO₃ | 65 |

| 2 | NaOAc | 70 |

| 3 | Na₂CO₃ | 98 |

| 4 | K₂CO₃ | 95 |

| 5 | Et₃N | 55 |

Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported catalyst (1.0 mmol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.[8]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 7. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ikm.org.my [ikm.org.my]

Application of 4-Bromo-1-ethoxy-2-fluorobenzene in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

Introduction

4-Bromo-1-ethoxy-2-fluorobenzene is a versatile, halogenated aromatic compound that serves as a key starting material in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring an ethoxy group, a fluorine atom, and a bromine atom, provides multiple reactive sites for strategic chemical modifications. This application note details the use of 4-Bromo-1-ethoxy-2-fluorobenzene in the multi-step synthesis of a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, specifically (R)-4-amino-3-(4-(4-ethoxy-3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-2-one. This BTK inhibitor is a member of the pyrazolopyrimidine class of compounds, which are under investigation for the treatment of various cancers and inflammatory diseases.

The synthetic strategy involves two primary stages. The first stage is the conversion of 4-Bromo-1-ethoxy-2-fluorobenzene into the key intermediate, 4-Ethoxy-3-fluorophenylboronic acid, via a lithium-halogen exchange followed by boronation. The second stage utilizes this boronic acid derivative in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core structure of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The overall synthetic pathway from 4-Bromo-1-ethoxy-2-fluorobenzene to the target BTK inhibitor is depicted below. This process highlights a crucial C-C bond formation facilitated by the Suzuki-Miyaura coupling reaction.

Caption: Synthetic pathway to a BTK inhibitor.

Experimental Protocols

Stage 1: Synthesis of 4-Ethoxy-3-fluorophenylboronic acid

This protocol describes the conversion of 4-Bromo-1-ethoxy-2-fluorobenzene to 4-Ethoxy-3-fluorophenylboronic acid.

Materials:

-

4-Bromo-1-ethoxy-2-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-